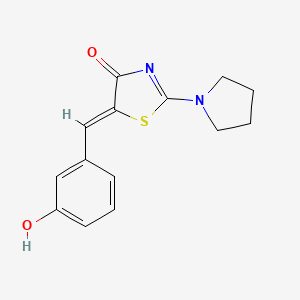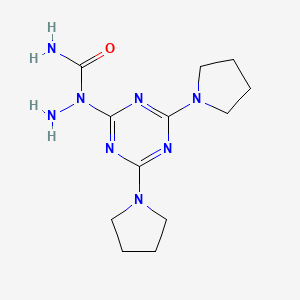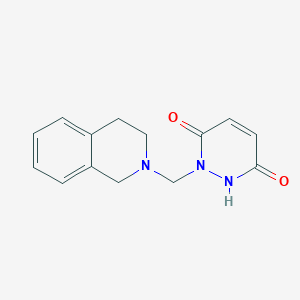![molecular formula C20H22N6O B5547537 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazine and pyridazine derivatives, including those related to the compound , typically involves multi-step chemical reactions. These processes may include condensation reactions, oxidative-dehydration, and the use of specific catalysts to achieve the desired molecular framework. For example, the synthesis and evaluation of substituted imidazo[1,2-a]pyrazines and their derivatives have shown the importance of specific substituents in determining the compound's activity and properties (Meurer et al., 1992).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their chemical and biological activities. Detailed analysis often involves the use of computational methods and molecular modeling to understand the spatial arrangement and electronic distribution, which directly impacts their reactivity and interaction with biological targets. Studies on similar compounds have emphasized the role of heterocyclic rings and substituents in their molecular framework (El-Mariah et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups, such as piperazinyl or phenylacetyl groups. These functionalities can participate in various chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions, leading to a wide range of derivatives with potential pharmacological activities. The synthesis processes and chemical reactions often aim to modify the compound's properties for better biological activity or solubility (Bindu et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. These properties are determined by the molecular structure and influence the compound's stability, formulation, and delivery in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are crucial for the compound's application in synthesis and its potential as a therapeutic agent. Studies focusing on the synthesis and antimicrobial activity of pyridazinopyrazolotriazines, for example, highlight the importance of understanding these properties for developing effective compounds (Deeb et al., 2004).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Research on compounds with structural similarities, including various pyrazolines and pyridazines, has demonstrated a range of biological activities. For instance, substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were synthesized and evaluated for their binding affinity to adrenergic receptors and their potential to lower blood glucose levels in hyperglycemic mice, indicating their relevance in designing hypoglycemic agents (Meurer et al., 1992). This highlights the compound's potential application in diabetes research and treatment strategies.
Pharmacokinetics and Drug Metabolism
The pharmacokinetics, metabolism, and distribution of similar compounds have been studied in animal models, providing insights into their absorption, metabolic pathways, and tissue distribution. For example, research on 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine-5-oxide in mice revealed its bioreductive properties and preferential uptake into tumor tissue, suggesting applications in cancer therapy (Sutton et al., 1994).
Antimicrobial and Antitumor Activity
Several synthesized heterocyclic compounds, including those based on pyrazole and pyridazine frameworks, have shown significant antimicrobial and antitumor activities. For example, new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole demonstrated antimicrobial activity (El‐Emary et al., 2002), and certain N-substituted-2-amino-1,3,4-thiadiazoles were evaluated for their antioxidant and antitumor properties (Hamama et al., 2013). These findings suggest the potential of such compounds in developing new antimicrobial and cancer treatment strategies.
Propriétés
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-16-9-10-26(23-16)19-8-7-18(21-22-19)24-11-13-25(14-12-24)20(27)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFPVTLBSJBELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)





![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)
![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)